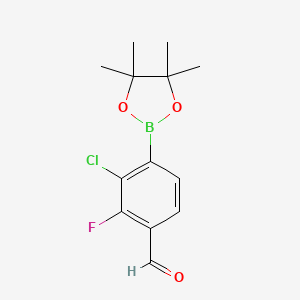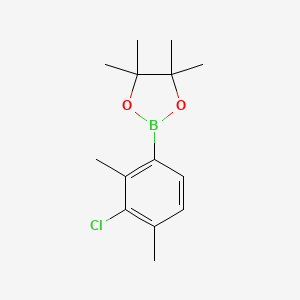
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups, and the boronic acid is esterified with pinacol. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
作用机制
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a significant factor in their use in chemical transformations .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . It also enables the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture stability are crucial for the compound’s action, efficacy, and stability . Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
生化分析
Biochemical Properties
They can undergo oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can bind to biomolecules and inhibit or activate enzymes . The specific interactions of this compound need to be investigated.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and easy to purify . They are usually bench stable and often commercially available .
Metabolic Pathways
Boronic esters can be involved in various borylation approaches .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3-fluoro-4-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions
Major Products Formed
Coupling Products: Biaryl compounds formed from Suzuki-Miyaura coupling.
Boronic Acid: Formed from hydrolysis of the boronic ester.
Carboxylic Acid: Formed from oxidation of the formyl group .
科学研究应用
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity:
相似化合物的比较
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is compared with other boronic esters such as:
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain coupling reactions.
2-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a formyl group, which affects its reactivity and stability.
The unique combination of chloro, fluoro, and formyl groups in this compound makes it particularly useful in specific synthetic applications, providing distinct reactivity and selectivity compared to other boronic esters .
属性
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZXNIGZDFHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














